1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene

Catalog No.
S1923664
CAS No.
84272-90-2
M.F
C8H10
M. Wt
113.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)ben...

CAS Number

84272-90-2

Product Name

1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(1,1-dideuterioethyl)benzene

Molecular Formula

C8H10

Molecular Weight

113.21 g/mol

InChI

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2D2,3D,4D,5D,6D,7D

InChI Key

YNQLUTRBYVCPMQ-GGTYFICESA-N

SMILES

CCC1=CC=CC=C1

Canonical SMILES

CCC1=CC=CC=C1

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C)[2H])[2H]

1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene is a deuterated derivative of ethylbenzene, characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound has the molecular formula C8H10C_8H_{10} and is notable for its unique physical and chemical properties due to the presence of deuterium. The incorporation of deuterium can significantly influence reaction kinetics and stability, making it a valuable compound in various scientific applications, particularly in spectroscopy and drug development .

The chemical behavior of 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene is governed by its aromatic structure. It can undergo several types of reactions:

  • Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation. In these reactions, an electrophile replaces a hydrogen atom on the benzene ring.
  • Oxidation: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
  • Reduction: The benzene ring can be hydrogenated under high pressure to form cyclohexane derivatives.

Common reagents and conditions for these reactions include:

  • Nitration: Concentrated nitric acid and sulfuric acid at 50-60°C.
  • Sulfonation: Fuming sulfuric acid at room temperature.
  • Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride .

The biological activity of 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene is influenced by its deuterium content. Deuterium's greater mass compared to hydrogen affects bond strength and reaction kinetics. This alteration can modify how the compound interacts with enzymes and other biological targets. Such modifications may lead to changes in pharmacokinetics and metabolic stability, making this compound a candidate for research in drug development .

The synthesis of 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene typically involves deuteration processes:

  • Catalytic Exchange: Conducted in a deuterium gas atmosphere with suitable catalysts (e.g., palladium on carbon) to replace hydrogen atoms with deuterium.
  • Chemical Deuteration: Utilizes deuterated reagents such as deuterated sulfuric acid or acetic acid to facilitate the exchange.

For industrial production, large-scale catalytic exchange processes are often employed due to their efficiency and cost-effectiveness .

This compound has several applications across various fields:

  • Spectroscopy: Its unique isotopic composition enhances NMR (nuclear magnetic resonance) spectroscopy studies by providing clearer signals.
  • Drug Development: The altered metabolic pathways due to deuterium substitution can lead to drugs with improved pharmacological profiles.
  • Chemical Research: Used in mechanistic studies to understand reaction pathways and kinetics better .

Interaction studies involving 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene focus on how its unique isotopic makeup influences interactions with biological molecules. Research indicates that the presence of deuterium can alter enzyme binding affinities and metabolic rates compared to non-deuterated counterparts. These studies are crucial for developing more effective pharmaceuticals with tailored pharmacokinetic properties .

Several compounds are structurally or functionally similar to 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene:

Compound NameDescriptionUnique Features
EthylbenzeneNon-deuterated parent compoundStandard reference for comparison
Deuterated BenzeneBenzene fully substituted with deuteriumAll hydrogens replaced; impacts reactivity
Deuterated TolueneToluene with deuterium substitutionSimilar aromatic properties; different substituents

Uniqueness

The uniqueness of 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene lies in its specific pattern of deuteration. This configuration provides distinct advantages in spectroscopic studies and drug development by reducing metabolic degradation and altering pharmacokinetics compared to its non-deuterated analogs .

Molecular Architecture and Bonding Characteristics

The molecular architecture of 1,2,3,4,5-pentadeuterio-6-(1,1-dideuterioethyl)benzene consists of a benzene ring system with an ethyl substituent, where strategic deuterium substitution has occurred at specific positions. The compound maintains the fundamental hexagonal aromatic structure characteristic of benzene derivatives, with the molecular formula C₈H₃D₇ and a molecular weight of 113.208 grams per mole [1].

The aromatic ring preserves its planar configuration despite deuterium substitution, maintaining the delocalized π-electron system that confers aromatic stability. The carbon-carbon bond lengths within the benzene ring remain essentially unchanged compared to non-deuterated analogues, consistent with theoretical predictions that isotopic substitution has negligible effects on aromatic bond equalization [3] [4]. Experimental rotational spectroscopy studies have demonstrated that the mean bond lengths in deuterated benzenes are remarkably similar to their protiated counterparts, with the carbon-hydrogen and carbon-deuterium bond lengths being effectively identical at approximately 1.0805 Å [3].

The ethyl substituent attached to the benzene ring maintains the typical sp³ hybridization pattern at both carbon atoms. The alpha carbon of the ethyl group, directly bonded to the aromatic ring, bears two deuterium atoms, while the beta carbon retains its three hydrogen atoms. This substitution pattern creates a unique electronic environment that affects both the vibrational properties and the nuclear magnetic resonance characteristics of the molecule [2] .

Deuterium Distribution Patterns in the Benzene Ring and Ethyl Group

The deuterium distribution in 1,2,3,4,5-pentadeuterio-6-(1,1-dideuterioethyl)benzene follows a highly specific pattern that maximizes the analytical utility of the compound. Five consecutive positions on the benzene ring (positions 1 through 5) contain deuterium atoms, while position 6, which bears the ethyl substituent, retains a hydrogen atom [1] [2]. This asymmetric substitution pattern creates a distinctive spectroscopic signature that facilitates identification and quantification in complex mixtures.

Within the ethyl substituent, deuterium substitution occurs exclusively at the alpha carbon position, where both hydrogen atoms have been replaced with deuterium. The beta carbon of the ethyl group remains fully protonated, maintaining three hydrogen atoms [1]. This selective deuteration pattern is strategically designed to minimize interference in nuclear magnetic resonance spectroscopy while providing clear isotopic markers for analytical applications.

The overall isotopic composition results in seven deuterium atoms and three hydrogen atoms per molecule, achieving an isotopic purity typically exceeding 98 atom percent deuterium at the substituted positions [2]. This high level of isotopic incorporation ensures reliable analytical performance and minimizes background interference in spectroscopic applications.

Comparative Analysis with Non-Deuterated Analogues

The physical and chemical properties of 1,2,3,4,5-pentadeuterio-6-(1,1-dideuterioethyl)benzene exhibit notable differences when compared to its non-deuterated analogue, ethylbenzene. The molecular weight increases from 106.17 to 113.208 grams per mole due to the mass contribution of seven deuterium atoms [1] [6]. This represents a mass increase of approximately 6.6 percent, which is significant for mass spectrometric analysis and isotopic labeling studies.

The density of the deuterated compound (0.923 grams per milliliter at 25°C) is notably higher than that of regular ethylbenzene (0.867 grams per milliliter), reflecting the increased atomic mass of deuterium compared to hydrogen [1] [6]. Despite this density difference, the boiling point remains remarkably similar at 136°C, demonstrating that isotopic substitution has minimal impact on the fundamental intermolecular forces governing phase transitions in aromatic systems [1].

Vibrational spectroscopy reveals the most pronounced differences between deuterated and non-deuterated analogues. The carbon-deuterium stretching frequencies appear in the range of 2100 to 2300 wavenumbers, significantly red-shifted compared to carbon-hydrogen stretching frequencies around 3000 wavenumbers [7] [8]. This frequency shift results from the increased mass of deuterium, which reduces the vibrational frequency according to the relationship ν ∝ (k/μ)^(1/2), where k is the force constant and μ is the reduced mass.

Kinetic isotope effects represent another important distinction between deuterated and non-deuterated compounds. The carbon-deuterium bond exhibits greater stability toward bond-breaking reactions, typically showing primary kinetic isotope effects of 1.3 to 1.4 for reactions involving carbon-deuterium bond cleavage [9] [10]. This enhanced stability proves valuable in metabolic studies and reaction mechanism investigations, where deuterium labeling can slow specific reaction pathways and facilitate mechanistic elucidation.

Nuclear magnetic resonance spectroscopy provides the most diagnostic differences between the compounds. The deuterated positions become effectively invisible in proton nuclear magnetic resonance spectra, creating characteristic void patterns that facilitate structural identification. The remaining hydrogen atoms exhibit chemical shifts that may be subtly altered due to secondary isotope effects, though these changes are typically small (less than 0.1 parts per million) and require high-field spectrometers for reliable detection [11] .

Modified Grignard Reaction for Deuteration

The modified Grignard reaction represents a fundamental advancement in the controlled synthesis of deuterated benzene derivatives, particularly 1,2,3,4,5-pentadeuterio-6-(1,1-dideuterioethyl)benzene. This methodology addresses the critical limitations of conventional Grignard approaches by introducing deuterium chloride gas as the decomposition agent rather than deuterium oxide [1].

Mechanistic Framework and Operational Principles

The modified Grignard procedure utilizes a sequential halogen-deuterium replacement strategy that proceeds through multiple Grignard complex formations within a single reaction vessel [1]. The process begins with the formation of the initial Grignard reagent from the appropriate polyhalogenated benzene precursor and magnesium metal in anhydrous diethyl ether. The critical innovation involves the immediate introduction of deuterium chloride gas as soon as the first Grignard complex forms, enabling continuous deuterium substitution without isolation of intermediate compounds [1].

Deuterium chloride generation occurs through the controlled addition of deuterium oxide (99.0-99.6% purity) to thionyl chloride at 80-85°C, producing high-purity deuterium chloride gas with minimal deuterium loss (10-15%) [1]. This represents a significant improvement over conventional hydrolysis methods that require substantial deuterium oxide excess and result in hygroscopic magnesium halide byproducts [1].

Reaction Optimization and Control Parameters

The success of the modified Grignard reaction depends critically on precise control of deuterium chloride addition rates. Optimal results are achieved with deuterium chloride generation rates corresponding to 10 grams of deuterium oxide per hour addition to thionyl chloride [1]. This controlled addition prevents excess deuterium chloride accumulation, which can lead to unwanted side reactions including Zeisel-type reactions that produce ethyl iodide and monodeuteroethane byproducts [1].

Temperature control maintains the reaction mixture at 80-85°C during deuterium chloride generation and addition. The exothermic nature of the Grignard decomposition often provides sufficient heat to maintain reaction conditions, though external cooling may be required to prevent excessive boiling [1]. Reaction completion is monitored through the evolution of gaseous ethane, which serves as a sensitive indicator for deuterium chloride excess [1].

Synthesis Data and Performance Metrics

Target CompoundStarting MaterialOverall Yield (%)Yield per Step (%)Deuterium Efficiency Ratio
C₆H₅DC₆H₅Br56.156.10.50
1,2-C₆H₄D₂C₆H₄BrI35.359.40.61
1,3-C₆H₄D₂C₆H₄BrI37.561.20.60
1,4-C₆H₄D₂C₆H₄Br₂56.675.20.58
C₆H₃D₃C₆H₃Br₃55.182.00.60
C₆H₂D₄C₆H₂Br₃I31.574.90.80
C₆HD₅C₆HBr₄I31.479.30.83

The data demonstrates that yield per step consistently ranges from 56-82%, with higher deuterated benzenes achieving superior per-step efficiency [1]. The deuterium efficiency ratio, calculated as the theoretical deuterium atoms introduced per half-mole of deuterium oxide used, approaches unity for optimal preparations [1].

Substrate Selection and Reactivity Considerations

The choice of halogenated precursors significantly impacts reaction success. Brominated compounds generally provide superior yields compared to iodinated analogs due to reduced byproduct formation [1]. However, certain highly brominated substrates, such as 1,2,4,5-tetrabromobenzene, fail to react with magnesium, necessitating mixed bromo-iodo compounds to achieve sufficient reactivity [1].

The reactivity pattern indicates that vicinal Br-I-Br arrangements enhance Grignard formation compared to other halogen substitution patterns [1]. This observation suggests that electronic and steric factors in polyhalogenated benzenes play crucial roles in determining magnesium insertion reactivity [1].

Halogen-Deuterium Exchange Techniques

Halogen-deuterium exchange reactions provide an alternative synthetic route for deuterated benzene derivatives, particularly effective for regioselective deuterium incorporation [2] [3]. These methodologies exploit the facile cleavage of carbon-halogen bonds under catalytic conditions to enable controlled deuterium substitution.

Heterogeneous Catalytic Systems

Palladium-on-carbon and platinum-on-carbon catalysts demonstrate exceptional efficiency in halogen-deuterium exchange reactions under mild conditions [3] [4]. The platinum-carbon system shows particular affinity for aromatic nuclei, enabling deuterium incorporation at temperatures as low as 50°C in deuterium oxide solvent [3]. These catalytic systems avoid the harsh conditions typically required for metal-halogen bond cleavage while maintaining high chemoselectivity [3].

The mechanism proceeds through oxidative addition of the carbon-halogen bond to the metal center, followed by deuterium insertion and reductive elimination [5]. Mixed palladium-carbon and platinum-carbon catalysts provide enhanced deuterium exchange efficiency compared to individual catalyst systems [4]. The heterogeneous nature of these catalysts facilitates product separation and catalyst recovery [3].

Exchange Selectivity and Regiocontrol

Halogen-deuterium exchange exhibits remarkable regioselectivity that correlates with halogen substitution patterns [2]. Fluorobenzene, chlorobenzene, and bromobenzene undergo exchange at different rates, with the exchange rate decreasing as halogen size increases [2]. All aromatic hydrogen atoms exchange at approximately equal rates, indicating minimal steric or electronic influence from halogen substituents on the metal-catalyzed deuterium insertion process [2].

Temperature effects significantly influence exchange selectivity. At lower temperatures (130-180°C), platinum-catalyzed exchange shows enhanced selectivity for positions ortho and para to electron-donating substituents [6]. The meta positions generally exhibit slower exchange rates compared to ortho and para positions, reflecting the electronic influence of substituents on the aromatic ring [6].

Mechanistic Pathways and Kinetic Considerations

The exchange process occurs through π-complex formation between the aromatic substrate and the platinum surface [6]. The correlation between exchange rates and ionization potentials supports a mechanism involving aromatic ring coordination to active metal sites [6]. This chemisorption model explains the enhanced reactivity of electron-rich aromatic systems compared to electron-deficient analogs [6].

Isotope effects in halogen-deuterium exchange demonstrate kinetic preference for protium over deuterium transfer, consistent with primary kinetic isotope effects in carbon-hydrogen bond breaking steps [2]. The magnitude of these effects varies with reaction conditions and catalyst systems, providing opportunities for kinetic resolution of isotopic mixtures [2].

Large-Scale Production and Industrial Synthesis

Industrial synthesis of deuterated benzene compounds requires specialized equipment and optimized processes to achieve economically viable production scales while maintaining high isotopic purity [7] [8] [9]. Modern industrial facilities demonstrate the feasibility of metric-ton scale deuterated benzene production through advanced reactor design and process intensification.

Industrial Reactor Systems and Process Design

Cambridge Isotope Laboratories' facility in Xenia, Ohio represents the current state-of-the-art for large-scale deuterated benzene production [8] [9]. The facility employs multiple 1000-5000 liter reactors equipped with advanced temperature and pressure control systems [9]. The reactor design incorporates efficient heat transfer systems to manage the exothermic nature of deuteration reactions while maintaining precise temperature control [9].

The production process utilizes specialized distillation units for product purification and deuterium recovery [8]. These systems operate under reduced pressure to minimize thermal decomposition while achieving high separation efficiency [8]. The integration of reaction and separation systems enables continuous operation with minimal deuterium losses [9].

Scale-Up Considerations and Engineering Challenges

The transition from laboratory to industrial scale presents several engineering challenges specific to deuterated compound production [9]. Heat transfer limitations in large reactors require careful thermal management to prevent hot spots that could cause deuterium scrambling or product decomposition [9]. Mass transfer considerations become critical as reactor dimensions increase, necessitating enhanced mixing systems to maintain uniform deuterium distribution [9].

Deuterium conservation represents a primary economic driver in industrial processes [9]. Advanced recovery systems capture and recycle deuterium from all process streams, including reactor vents and purification wastes [10]. Electrolytic concentration systems enable the upgrading of dilute deuterium oxide streams to high-purity feed material [10].

Production Capacity and Market Dynamics

Current industrial capacity expansion demonstrates the growing demand for deuterated benzene derivatives in electronics and pharmaceutical applications [7] [8]. Cambridge Isotope Laboratories' recent capacity expansion increased deuterated benzene production capability by sixfold, indicating significant market growth [8]. The facility produces materials ranging from gram quantities for research applications to metric-ton volumes for commercial manufacturing [11].

The production of 1,2,3,4,5-pentadeuterio-6-(1,1-dideuterioethyl)benzene and related compounds serves multiple industrial applications [8] [9]. Electronics manufacturers utilize these materials for organic light-emitting diode (OLED) production, where deuterated compounds provide enhanced device performance and longevity [8]. Pharmaceutical companies employ deuterated building blocks for the synthesis of deuterated active pharmaceutical ingredients with improved pharmacokinetic properties [9].

Quality Control and Process Analytics

Industrial production requires rigorous quality control systems to ensure consistent isotopic purity and chemical composition [12]. Multinuclear nuclear magnetic resonance spectroscopy (¹H, ²H, ¹³C) provides comprehensive analysis of deuteration levels at specific molecular positions [12]. Mass spectrometry enables determination of isotopologue distributions and overall deuteration percentages [12].

Analytical methods must accommodate the unique challenges of deuterated compound analysis [12]. High-performance liquid chromatography systems require specialized columns and mobile phase compositions to achieve adequate separation of isotopic variants [12]. Gas chromatography-mass spectrometry provides definitive identification and quantification of deuterated products and impurities [12].

Chromatographic and Distillation Purification Strategies

The purification of 1,2,3,4,5-pentadeuterio-6-(1,1-dideuterioethyl)benzene requires specialized separation techniques that exploit the subtle differences in physical and chemical properties between isotopic variants [13] [14] [15]. These methodologies must achieve high purity while minimizing deuterium loss and isotopic scrambling.

Fractional Distillation Methodologies

Fractional distillation represents the primary purification method for deuterated benzene derivatives, exploiting small but consistent differences in boiling points between isotopic variants [1]. The modified Grignard synthesis employs a multi-stage distillation sequence beginning with vacuum distillation to separate the deuterated benzene from magnesium salts and ether solvent [1].

The initial distillation utilizes ice-salt cooling and reduced pressure to minimize thermal stress on the deuterated products [1]. The recovered ether solution undergoes sodium hydroxide washing to remove deuterium chloride and eliminate coloration from byproducts [1]. Subsequent drying with anhydrous calcium chloride ensures complete moisture removal before final fractionation [1].

High-efficiency fractional distillation through 1.4-meter columns achieves separation of benzene from residual ether solvent [1]. The final purification employs micro-distillation techniques with heated columns and precise temperature control to collect fractions within 0.05-0.2°C boiling point ranges [1]. This approach consistently achieves purities exceeding 99.5% for deuterated benzene products [1].

Chromatographic Separation of Isotopic Variants

Reversed-phase high-performance liquid chromatography demonstrates exceptional capability for separating deuterated aromatic compounds from their protiated analogs [14] [15] [16]. C18 silica columns with methanol-water or acetonitrile-water mobile phases achieve baseline separation of benzene, benzene-d₃, and benzene-d₆ mixtures [14]. The separation mechanism relies on subtle differences in hydrophobic interactions between isotopic variants and the stationary phase [15].

Recycle chromatography techniques extend separation efficiency by repeatedly passing samples through chromatographic columns [14] [15]. This approach achieves theoretical plate numbers exceeding 200,000, enabling separation of isotopic variants differing by single deuterium substitutions [14]. The method successfully separates benzene isotopologues with resolution factors greater than 1.0 within 460 minutes [15].

Optimization of Mobile Phase Compositions

The selection of mobile phase composition critically influences isotopic separation factors in reversed-phase chromatography [15]. Methanol-water mixtures provide larger H/D separation factors compared to acetonitrile-water systems when operating at similar retention factors [15]. Ternary mobile phases containing methanol, acetonitrile, and water offer optimal balance between separation efficiency and analysis time [15].

Mobile Phase CompositionSeparation Factor α(H/D)Analysis Time (min)Theoretical Plates
45:55 Acetonitrile-Water1.0157511,080
45:55 Methanol-Water1.023859,900
25:20:55 MeOH-ACN-Water1.0198010,840

The data demonstrates that mobile phase optimization balances separation selectivity with analysis efficiency [15]. Methanol-water systems provide superior separation factors but require longer analysis times compared to acetonitrile-water mixtures [15].

Gas Chromatographic Methods

Gas chromatography offers alternative approaches for deuterated compound purification and analysis [13] [17] [18]. Low-temperature gas chromatography using molecular sieve columns achieves excellent separation of hydrogen isotopic species [18]. The method operates at temperatures from -160°C to -140°C with helium carrier gas [18].

Stationary phase selection significantly influences separation efficiency for deuterated aromatic compounds [13]. Polydimethylsiloxane phases, phenyl-substituted polydimethylsiloxane phases, and ionic liquid phases provide different selectivity patterns for isotopic variants [13]. Nonpolar stationary phases often exhibit inverse isotope effects where heavier isotopic compounds elute earlier than lighter counterparts [13].

Specialized Purification Techniques

Advanced purification strategies incorporate multiple separation mechanisms to achieve ultrahigh purity deuterated products [1] [19]. Magnesium treatment effectively removes ethyl iodide byproducts from Grignard syntheses by selective reaction with the metal surface [1]. This treatment achieves greater than 99% removal efficiency for halogenated impurities [1].

Distillation under reduced pressure minimizes thermal decomposition while enabling efficient separation of high-boiling impurities [19] [10]. Specialized glass apparatus with heated columns and precise temperature control maintains separation efficiency while reducing material losses [1]. Recovery systems capture and recycle deuterium-containing fractions to maximize atom economy [10].

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Last modified: 04-15-2024

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